3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine, chlorine, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazine derivative followed by the introduction of the methoxyphenyl group through a coupling reaction. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazine: Similar structure but lacks the amine group.
3-Bromo-6-chloro-5-(3-methoxyphenyl)pyridine: Similar structure with a pyridine ring instead of pyrazine.
3-Bromo-6-chloro-5-(3-methoxyphenyl)benzene: Similar structure with a benzene ring instead of pyrazine.
Uniqueness: 3-Bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine is unique due to the presence of both halogen and methoxyphenyl substitutions on the pyrazine ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3-bromo-6-chloro-5-(3-methoxyphenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O/c1-17-7-4-2-3-6(5-7)8-10(13)16-11(14)9(12)15-8/h2-5H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRMCGMUYXGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=C(C(=N2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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